4'-Methyl-epigallocatechin 4'-Methyl-epigallocatechin 4'-O-methylepigallocatechin is a catechin. It has a role as a metabolite.
Brand Name: Vulcanchem
CAS No.: 17291-05-3
VCID: VC21355576
InChI: InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1
SMILES: COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Molecular Formula: C16H16O7
Molecular Weight: 320.29 g/mol

4'-Methyl-epigallocatechin

CAS No.: 17291-05-3

Cat. No.: VC21355576

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4'-Methyl-epigallocatechin - 17291-05-3

Specification

CAS No. 17291-05-3
Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
IUPAC Name (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol
Standard InChI InChI=1S/C16H16O7/c1-22-16-11(19)2-7(3-12(16)20)15-13(21)6-9-10(18)4-8(17)5-14(9)23-15/h2-5,13,15,17-21H,6H2,1H3/t13-,15-/m1/s1
Standard InChI Key ITDYPNOEEHONAH-UKRRQHHQSA-N
Isomeric SMILES COC1=C(C=C(C=C1O)[C@@H]2[C@@H](CC3=C(C=C(C=C3O2)O)O)O)O
SMILES COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O
Canonical SMILES COC1=C(C=C(C=C1O)C2C(CC3=C(C=C(C=C3O2)O)O)O)O

Introduction

Chemical Structure and Properties

4'-Methyl-epigallocatechin is a methylated form of epigallocatechin, a type of catechin belonging to the flavonoid family. The compound is characterized by its unique chemical structure, which contributes to its enhanced stability and bioavailability compared to non-methylated counterparts. Its IUPAC name is (2R,3R)-2-(3,5-dihydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, indicating the specific arrangement of functional groups that determine its chemical properties and biological activities.

Basic Chemical Information

4'-Methyl-epigallocatechin possesses a molecular formula of C16H16O7 and a molecular weight of 320.29 g/mol. The compound is identified by the CAS number 17291-05-3 and is characterized by the presence of a methoxy group at the 4' position of the epigallocatechin structure. This methylation significantly alters the compound's physicochemical properties, resulting in different biological activities compared to the parent molecule.

Chemical Reactions

4'-Methyl-epigallocatechin can undergo various chemical reactions, including:

  • Oxidation reactions: The compound can be oxidized to form quinones and other oxidation products, particularly under alkaline conditions or in the presence of oxidizing agents.

  • Reduction reactions: It can undergo reduction to revert to its original catechin form under appropriate conditions.

  • Substitution reactions: The hydroxyl groups in the molecule can participate in nucleophilic substitution reactions with various reagents.

Natural Occurrence and Biosynthesis

Natural Sources

4'-Methyl-epigallocatechin is found naturally in various tea leaves, particularly in fresh green tea leaves . The concentration of this compound varies depending on the species of tea plant, harvest season, leaf age, geographical location, and fermentation level . Studies have shown that the content of methylated catechins, including 4'-Methyl-epigallocatechin, differs significantly across different tea varieties and processing methods .

Biosynthetic Pathway

In plants, 4'-Methyl-epigallocatechin is produced through a biosynthetic pathway involving the methylation of epigallocatechin by specific O-methyltransferase enzymes. These enzymes transfer a methyl group from S-adenosylmethionine to the hydroxyl group at the 4' position of epigallocatechin. This methylation process is part of the plant's secondary metabolism and may play a role in plant defense mechanisms.

Biotransformation in Humans

In humans, 4'-Methyl-epigallocatechin can also be formed through the biotransformation of epigallocatechin-3-gallate (EGCG), a major polyphenol found in green tea . After ingestion of green tea, EGCG undergoes substantial biotransformation that includes methylation, resulting in various methylated compounds including 4'-Methyl-epigallocatechin . This metabolic process contributes to the bioavailability and biological activities of these compounds in the human body.

Biochemical Properties and Biological Activities

Antioxidant Properties

4'-Methyl-epigallocatechin exhibits strong antioxidant properties, similar to other catechins but with potentially enhanced activity due to its methylation. The compound can effectively scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. Its antioxidant mechanism involves the trapping of hydroxyl radicals and superoxide anions, thereby suppressing and terminating the free radical chain reaction that occurs during lipid peroxidation.

Anti-inflammatory Effects

Research has demonstrated that 4'-Methyl-epigallocatechin possesses significant anti-inflammatory properties. It can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS). Studies have shown that the compound has a notable inhibitory effect on nitric oxide generation, suggesting its potential as a therapeutic agent in inflammatory diseases.

Neuroprotective Effects

4'-Methyl-epigallocatechin has demonstrated neuroprotective effects in experimental models of neurological disorders. It has been shown to alleviate neuronal cell death and intracellular calcium overload in glutamate-exposed neurons. Furthermore, the compound can inhibit the aggregation of tau protein into toxic oligomers, potentially rescuing neuronal cells from tau-induced neurotoxicity. These findings suggest that 4'-Methyl-epigallocatechin may have therapeutic potential in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Mechanism of Action

Molecular Targets

4'-Methyl-epigallocatechin interacts with various molecular targets in the body, contributing to its diverse biological activities. The compound has been found to interact with viral membrane proteins, inhibiting the early stages of infections such as attachment, entry, and membrane fusion. Additionally, it can bind to and modulate the activity of various enzymes and proteins involved in metabolic pathways and inflammatory responses.

Cellular Signaling Pathways

The biological effects of 4'-Methyl-epigallocatechin are mediated through its influence on various cellular signaling pathways. The compound can modulate signaling cascades involved in inflammation, cell survival, and metabolism. By interacting with key signaling molecules, 4'-Methyl-epigallocatechin can alter gene expression and protein function, leading to its observed biological effects.

Protein Binding and Interactions

In silico studies have revealed that 4'-Methyl-epigallocatechin can bind to various proteins involved in metabolic and inflammatory processes. For example, it has been shown to bind to lipase and modulate its activity, which may contribute to its hypolipidemic effects. Additionally, the compound can inhibit chemokine receptors involved in inflammatory processes, thereby reducing immune cell recruitment to inflamed tissues.

Pharmacokinetics and Metabolism

Absorption and Distribution

After oral ingestion, 4'-Methyl-epigallocatechin is absorbed in the gastrointestinal tract and distributed throughout the body. Studies have shown that its plasma concentration can be significantly higher than that of its parent compound, epigallocatechin, suggesting better absorption or reduced clearance. The compound can cross cellular membranes and distribute to various tissues, where it exerts its biological effects.

Metabolism and Excretion

4'-Methyl-epigallocatechin undergoes phase II metabolism in enterocytes and hepatocytes, resulting in various metabolites that are excreted primarily through urine. The metabolism of the compound involves conjugation reactions such as glucuronidation and sulfation. Research has indicated that the metabolites of 4'-Methyl-epigallocatechin are pumped out of cells by multidrug-resistant proteins, affecting its intracellular concentration and activity.

Pharmacokinetic Parameters

The pharmacokinetic profile of 4'-Methyl-epigallocatechin is characterized by a longer half-life compared to non-methylated catechins. Studies have shown that the plasma concentration of 4'-Methyl-epigallocatechin was 5 times higher than that of epigallocatechin, with a half-life of approximately 5 hours for epigallocatechin-3-gallate. This extended presence in the circulation may contribute to the enhanced biological activities of the compound.

Comparative Analysis with Related Compounds

Structural and Functional Comparison

4'-Methyl-epigallocatechin differs from other catechins primarily in its methylation at the 4' position, which confers unique properties and activities. The table below provides a comparison of 4'-Methyl-epigallocatechin with related compounds:

CompoundChemical ModificationBioavailabilityStabilityBiological Activity
4'-Methyl-epigallocatechinMethylation at 4' positionEnhancedEnhancedModerate to high
EpigallocatechinNoneLowerLowerModerate
Epigallocatechin gallateGallate esterModerateLowerHigh
3'-Methyl-EGCGMethylation at 3' positionModerateEnhancedHigh
4',4''-Di-Methyl-EGCGMethylation at 4' and 4''LowEnhancedLow

Bioactivity Comparison

Research has indicated that different methylated derivatives of catechins exhibit varying biological activities. For instance, a comparative analysis of methylated EGCG derivatives showed different profiles of antioxidant, anti-inflammatory, and antiproliferative activities:

CompoundAntioxidant ActivityAnti-inflammatory ActivityCancer Cell Proliferation Inhibition
3'-Methyl-EGCGHighModerateHigh
4'-Methyl-epigallocatechinModerateHighModerate
3',4'-Di-Methyl-EGCGLowLowLow

This comparison highlights the structure-activity relationship of methylated catechins and provides insights into the potential therapeutic applications of 4'-Methyl-epigallocatechin.

Research Applications

Pharmaceutical Research

4'-Methyl-epigallocatechin has been the subject of extensive pharmaceutical research due to its diverse biological activities. It is being investigated as a potential therapeutic agent for various conditions, including cancer, inflammatory diseases, and metabolic disorders. The enhanced stability and bioavailability of the compound compared to non-methylated catechins make it an attractive candidate for drug development.

Analytical Chemistry Applications

In analytical chemistry, 4'-Methyl-epigallocatechin serves as a model compound for studying the effects of methylation on catechins and other polyphenols. It is used in method development for the detection and quantification of catechins in various matrices, including tea leaves, biological samples, and food products. The unique spectral properties of the compound make it useful for these analytical applications.

Future Research Directions

Clinical Studies

Future research on 4'-Methyl-epigallocatechin should focus on clinical studies to evaluate its safety and efficacy in humans. Well-designed clinical trials are needed to determine the therapeutic potential of the compound for various conditions, including cancer, inflammatory diseases, and metabolic disorders. These studies should also assess the optimal dosage, administration route, and treatment duration.

Drug Delivery Systems

The development of novel drug delivery systems for 4'-Methyl-epigallocatechin represents another promising research direction. Nanostructured drug delivery systems could further enhance the bioavailability and stability of the compound, potentially increasing its therapeutic efficacy. Research in this area could lead to the development of more effective and targeted therapies based on 4'-Methyl-epigallocatechin.

Combination Therapies

Investigating the potential synergistic effects of 4'-Methyl-epigallocatechin with other therapeutic agents is also an important area for future research. Combination therapies could enhance the efficacy of treatments for various conditions and potentially reduce side effects. Studies exploring the interactions between 4'-Methyl-epigallocatechin and conventional drugs could lead to the development of novel therapeutic strategies.

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